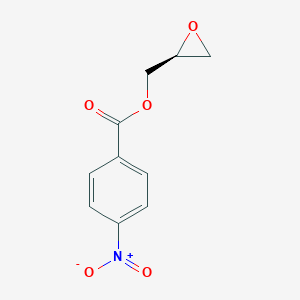

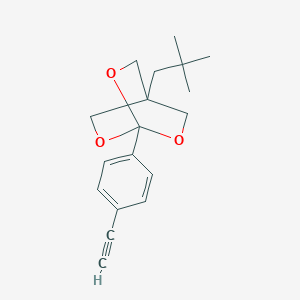

4-Nitrobenzoic acid (R)-oxiranylmethyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds such as 4-nitrobenzoic acid derivatives often involves esterification reactions, where specific conditions are optimized to achieve high yields and selectivity. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification demonstrates the simplicity and efficiency of such reactions in producing nitrobenzoic acid derivatives (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020). Another approach involves using 2-methyl-6-nitrobenzoic anhydride for the synthesis of carboxylic esters, highlighting the versatility of nitrobenzoic acid derivatives in synthesis (Isamu Shiina, R. Ibuka, Mari Kubota, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Nitrobenzoic acid (R)-oxiranylmethyl ester, such as 4-(oxiran-2-ylmethoxy)benzoic acid, has been elucidated using X-ray crystallography. These studies provide detailed information about the arrangement of atoms within the molecule and how this structure influences its reactivity and properties (A. Obreza, F. Perdih, 2012).

Chemical Reactions and Properties

Nitrobenzoic acid derivatives participate in a variety of chemical reactions, serving as building blocks for the synthesis of heterocyclic compounds and other functional materials. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block in the synthesis of nitrogenous heterocycles (Soňa Křupková, Petr Funk, Miroslav Soural, J. Hlaváč, 2013). This demonstrates the reactivity of nitrobenzoic acid derivatives in forming various cyclic structures.

Physical Properties Analysis

The physical properties of nitrobenzoic acid derivatives, such as their melting points, solubility, and crystalline structure, are crucial for their application in chemical synthesis and material science. Studies on compounds like 4-carboxy-2-nitrobenzeneboronic acid provide insights into the structural features that influence these physical properties (S. Soundararajan, E. Duesler, J. Hageman, 1993).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-Nitrobenzoic acid (R)-oxiranylmethyl ester and its derivatives are pivotal in the synthesis of various chemical compounds. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification is designed as an introductory organic chemistry experiment, showcasing the compound's utility in education and basic chemical research. This process involves a one-pot reaction and employs liquid–liquid extraction for purification, demonstrating the compound's role in facilitating organic synthesis and experimental chemistry education (Caleb M Kam et al., 2020).

Ester and Anion Behavior

Research on the molecular anions of the methyl and phenyl esters of 4-nitrosalicylic acid and 5-nitroanthranilic acid reveals insights into ortho effects and elimination processes, contributing to our understanding of chemical reaction mechanisms and the behavior of nitrobenzoic acid esters in mass spectrometry (J. Bowie & A. C. Ho, 1974).

Aggregation and Inhibition Studies

The aggregation behavior of sodium 3-(octyloxy)-4-nitrobenzoate in aqueous solution, a derivative of ester 3-(octanoyloxy)-4-nitrobenzoic acid, provides valuable information on the activity of phospholipase enzymes. Such studies are crucial in understanding the biochemical effects of snake bites and developing inhibitors for phospholipase activity, showcasing the compound's importance in biochemical research and potential therapeutic applications (V. H. Soto et al., 2018).

Peptide Synthesis and Liquid Crystalline Properties

The synthesis of 4-[N-(tert-butoxycarbonyl)aminoacyloxymethyl]-3-nitrobenzoic acids for use in liquid-phase peptide synthesis demonstrates the compound's utility in developing reagents for peptide coupling. This research contributes to peptide synthesis methodologies, offering a more efficient route for producing peptides and proteins for research and therapeutic purposes (B. Hemmasi et al., 1982).

Moreover, the liquid crystalline properties of 4-n-alkoxyphenyl esters of 4-nitrobenzoic acid highlight the compound's relevance in materials science, particularly in the study and development of liquid crystal technologies. This research provides insights into the mesophase behavior and transition temperatures of nitrobenzoate derivatives, contributing to advancements in display technologies and electronic devices (Z. Galewski & L. Sobczyk, 1982).

Safety and Hazards

Propiedades

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWIANZPEBMVHH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-(-)-Glycidyl 4-nitrobenzoate | |

CAS RN |

106268-95-5 | |

| Record name | (R)-Glycidyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106268-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-Glycidyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL 4-NITROBENZOATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9VQW99PJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

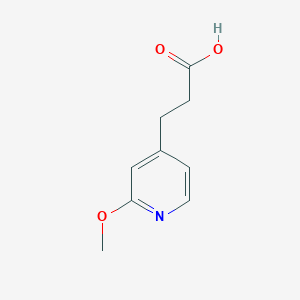

![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)